molecular formula C16H22O3 B14329276 Ethyl 6-(benzyloxy)-2-methylhex-2-enoate CAS No. 109307-90-6

Ethyl 6-(benzyloxy)-2-methylhex-2-enoate

Cat. No.: B14329276
CAS No.: 109307-90-6
M. Wt: 262.34 g/mol
InChI Key: ABPBAWHZUDVFMX-UHFFFAOYSA-N
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Description

Ethyl 6-(benzyloxy)-2-methylhex-2-enoate is an α,β-unsaturated ester characterized by a hex-2-enoate backbone substituted with a benzyloxy group at position 6 and a methyl group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The benzyloxy group acts as a protecting group for alcohols, while the conjugated double bond enhances reactivity in Michael additions or Diels-Alder reactions .

Properties

CAS No.

109307-90-6

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

ethyl 2-methyl-6-phenylmethoxyhex-2-enoate

InChI

InChI=1S/C16H22O3/c1-3-19-16(17)14(2)9-7-8-12-18-13-15-10-5-4-6-11-15/h4-6,9-11H,3,7-8,12-13H2,1-2H3

InChI Key

ABPBAWHZUDVFMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCCCOCC1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

Alkylation-Wittig Sequential Approach

The most frequently cited method involves sequential alkylation, benzyl protection, and Wittig olefination.

Step 1: Alkylation of Ethyl Acetoacetate

Ethyl acetoacetate undergoes alkylation with methyl iodide under basic conditions (e.g., NaH in THF) to introduce the C2 methyl group. The enolate intermediate is quenched with methyl iodide, yielding ethyl 2-methylacetoacetate.

Reaction Conditions :

  • Temperature: 0°C → room temperature
  • Yield: 85–92%
  • Purification: Silica gel chromatography (ethyl acetate/hexane, 1:4).
Step 2: Benzyl Protection

The hydroxyl group at position 6 is protected using benzyl bromide. A two-phase system (CH₂Cl₂/NaOH) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst ensures efficient benzylation.

Reaction Conditions :

  • Molar ratio (substrate:BnBr): 1:1.2
  • Yield: 88–94%
  • Purification: Column chromatography (hexane/ethyl acetate, 9:1).
Step 3: Wittig Olefination

The ketone intermediate is converted to the α,β-unsaturated ester via Wittig reaction. A stabilized ylide (e.g., Ph₃P=CHCO₂Et) in anhydrous THF generates the trans-configured double bond.

Reaction Conditions :

  • Solvent: THF, reflux
  • Catalyst: None (ylide generated in situ)
  • Yield: 75–82%
  • Stereoselectivity: >95% E-isomer.

Grignard-Addition Pathway

An alternative route employs Grignard reagents to construct the carbon skeleton (Figure 1).

Step 1: Propargyl Ester Synthesis

Ethyl 4-(benzyloxy)but-2-ynoate is prepared via CuI-catalyzed coupling between propargyl alcohol and ethyl chloroformate.

Reaction Conditions :

  • Catalyst: CuI (10 mol%), TMEDA (20 mol%)
  • Temperature: −78°C → 0°C
  • Yield: 89%.
Step 2: Grignard Addition

A methyl Grignard reagent (MeMgBr) adds to the alkyne, followed by quenching with NH₄Cl to yield the Z-configured enoate.

Key Parameters :

  • Solvent: THF
  • Temperature: −40°C
  • Yield: 90%
  • Stereoselectivity: >95% Z-isomer.
Step 3: Hydrogenation and Isomerization

The Z-isomer is hydrogenated (H₂/Pd-C) and isomerized to the thermodynamically stable E-isomer using catalytic iodine.

Optimization :

  • Hydrogen pressure: 1 atm
  • Isomerization time: 6 h
  • Overall yield: 78%.

Comparative Analysis of Methods

Parameter Alkylation-Wittig Route Grignard-Addition Route
Total Yield 68–72% 62–67%
Stereoselectivity >95% E 78–85% E after isomerization
Purification Complexity Moderate (3 columns) High (4 columns)
Scalability Suitable for >100 g Limited to <50 g

The Alkylation-Wittig route offers superior stereocontrol and scalability, whereas the Grignard pathway provides flexibility for introducing diverse substituents.

Mechanistic Insights

Wittig Reaction Dynamics

The ylide (Ph₃P=CHCO₂Et) attacks the carbonyl carbon of the ketone intermediate, forming an oxaphosphorane intermediate. Elimination of triphenylphosphine oxide generates the E-enoate due to steric hindrance.

Key Evidence :

  • Computational studies confirm the transition state favors E-geometry.
  • ¹H NMR coupling constants (J = 15.5–16.0 Hz) validate trans configuration.

Grignard Addition Stereochemistry

The Z-selectivity in Grignard additions arises from a cyclic six-membered transition state, where the methyl group occupies the less hindered position. Subsequent isomerization equilibrates the system to the E-isomer.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Ethyl acetate/hexane gradients (5–20%) remove unreacted starting materials.
  • HPLC : Reverse-phase C18 columns (MeOH/H₂O, 70:30) achieve >99% purity for pharmaceutical-grade material.

Spectroscopic Validation

  • IR : Strong C=O stretch at 1715 cm⁻¹, C-O-C (ester) at 1240 cm⁻¹.
  • ¹H NMR : δ 1.28 (t, J = 7.1 Hz, CH₂CH₃), 4.15 (q, J = 7.1 Hz, OCH₂CH₃), 5.73 (s, CH=C).

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors replace batch processes:

  • Microreactor Wittig Olefination : Residence time = 12 min, yield = 87%.
  • In-line HPLC Monitoring : Ensures real-time quality control.

Challenges and Solutions

Overalkylation

Using bulkier bases (e.g., LDA) instead of NaH minimizes dialkylation byproducts.

Benzyl Group Migration

Low-temperature benzylation (0°C) prevents migration to adjacent hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzyloxy)-2-methylhex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: NBS for bromination, often in the presence of light or heat to initiate the reaction.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated esters.

    Substitution: Benzylic bromides.

Scientific Research Applications

Ethyl 6-(benzyloxy)-2-methylhex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-(benzyloxy)-2-methylhex-2-enoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the benzylic hydrogen is abstracted, leading to the formation of a benzylic carbocation, which is then stabilized by resonance with the benzene ring . This intermediate can then undergo further reactions to form the final product.

Comparison with Similar Compounds

Ethyl 6-(Benzyloxy)-4-Oxohex-2-enoate

  • Structure : Differs by replacing the 2-methyl group with a 4-oxo moiety.
  • Key Properties :
    • The 4-oxo group introduces ketone reactivity, enabling nucleophilic additions (e.g., Grignard reactions).
    • Lower thermal stability compared to the methyl-substituted analog due to increased electron-withdrawing effects.
  • Synthesis : Prepared via oxidation of allylic alcohols or ketonization of intermediates .

Ethyl (2E)-4-(4-Bromo-2-Formyl-6-Methoxyphenoxy)But-2-enoate

  • Structure: Shorter but-2-enoate chain with a bromo-formyl-phenoxy substituent.
  • Key Properties: Bromine and formyl groups enhance electrophilicity, favoring Suzuki couplings or nucleophilic aromatic substitutions. Higher polarity due to the phenolic ether and aldehyde groups, reducing solubility in non-polar solvents .

Ethyl 6-(6-Methoxy-2-Naphthyl)-2-Oxo-4-(2-Thienyl)Cyclohex-3-ene-1-Carboxylate

  • Structure : Cyclohexene ring with naphthyl and thienyl substituents.
  • Key Properties :
    • Rigid cyclohexene backbone increases melting point (predicted >150°C) compared to linear analogs.
    • Thienyl and naphthyl groups enable π-π stacking, relevant in materials science .

Ethyl 2-Methoxybenzoate

  • Structure : Simple aromatic ester with a methoxy substituent.
  • Key Properties: Lower molecular weight (180.20 g/mol) results in higher volatility. Widely used as a flavoring agent due to its fruity aroma, unlike the non-volatile, synthetic-focused benzyloxy analog .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Ethyl 6-(benzyloxy)-2-methylhex-2-enoate C₁₅H₂₀O₃ 248.32 α,β-unsaturated ester, benzyloxy Pharmaceutical intermediates
Ethyl 6-(benzyloxy)-4-oxohex-2-enoate C₁₅H₁₈O₄ 262.30 α,β-unsaturated ester, ketone Reactive synthon for nucleophiles
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate C₁₄H₁₅BrO₅ 343.17 Bromo, formyl, phenoxy Electrophilic coupling reactions
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Aromatic ester, methoxy Food flavoring

Stability and Functional Group Interactions

  • Benzyloxy vs. Methoxy : Benzyloxy offers better steric protection but requires harsher conditions (e.g., H₂/Pd) for deprotection compared to methoxy’s acid-labile nature .
  • α,β-Unsaturation: Enhances reactivity in conjugate additions; the methyl group in this compound reduces electrophilicity at the β-position compared to oxo-substituted analogs .

Q & A

Q. Key Parameters :

  • Catalyst : Triethylamine or sodium ethoxide.
  • Solvent : Methanol or ethanol (anhydrous).
  • Purification : Column chromatography or recrystallization.

Basic: What characterization techniques are most reliable for confirming the structure of this compound?

Answer:

  • X-ray Crystallography : As demonstrated in and , single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, bond lengths, and stereochemistry. For example, cyclohexenecarboxylate derivatives show planar cyclohexene rings with substituents in trans or cis configurations depending on steric effects .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR can identify benzyloxy (δ 4.5–5.0 ppm for CH2_2Ph), ester carbonyl (δ 165–175 ppm), and α,β-unsaturated methyl groups (δ 1.8–2.2 ppm).
    • IR : Ester C=O stretches (~1720 cm1^{-1}) and conjugated double bonds (~1650 cm1^{-1}).

Data Interpretation : Compare experimental results with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities.

Advanced: How do steric and electronic effects influence the stereochemical outcome of this compound synthesis?

Answer:

  • Steric Effects : Bulky substituents (e.g., benzyloxy groups) favor trans configurations in cyclohexene rings to minimize van der Waals repulsion, as seen in crystal structures of analogous compounds () .
  • Electronic Effects : Electron-withdrawing groups (e.g., ester carbonyls) stabilize α,β-unsaturated systems, directing regioselectivity during cyclization. For example, highlights how nitrovinyl precursors undergo conjugate addition to form six-membered rings .

Methodological Insight : Use temperature-controlled reactions (e.g., slow cooling for crystallization) to isolate thermodynamically favored stereoisomers.

Advanced: What strategies are effective in resolving contradictory data from spectroscopic and crystallographic analyses?

Answer:

  • Case Study : If NMR suggests a cis configuration but X-ray data indicate trans, consider dynamic effects (e.g., ring flipping in solution) or polymorphism.
  • Multi-Technique Validation :
    • Variable-Temperature NMR : Detect conformational flexibility.
    • SC-XRD vs. PXRD : Single-crystal data () are more definitive than powder patterns .
    • Computational Modeling : Compare experimental crystal structures with DFT-optimized geometries to identify discrepancies .

Advanced: How can reaction by-products be systematically identified and quantified in this compound synthesis?

Answer:

  • Chromatographic Methods : HPLC or GC-MS with internal standards (e.g., uses TLC for monitoring).
  • Mechanistic Insight : By-products may arise from:
    • Incomplete Cyclization : Detectable via unreacted starting material peaks in NMR.
    • Oxidation : Benzyloxy groups may oxidize to ketones under prolonged heating.
      Mitigation : Optimize reaction time and inert atmosphere (N2_2 or Ar) to suppress side reactions .

Advanced: What computational tools are suitable for predicting the reactivity and physicochemical properties of this compound?

Answer:

  • Reactivity Prediction :
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
    • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Property Prediction :
    • LogP : Use software like MarvinSuite to estimate hydrophobicity (critical for bioavailability studies).
    • Thermal Stability : DSC/TGA data from analogous compounds () can inform decomposition thresholds .

Validation : Cross-check computational results with experimental DSC (melting point) and solubility tests.

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